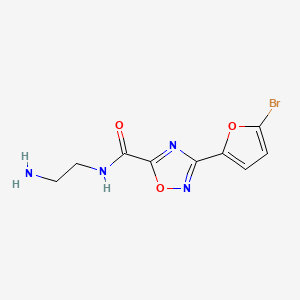
N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C9H9BrN4O3 and its molecular weight is 301.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.
- Molecular Formula : C9H9BrN4O3
- Molecular Weight : 301.10 g/mol
- CAS Number : 924871-28-3
The biological activity of this compound can be attributed to the presence of the oxadiazole ring and the bromofuran substituent. These structural features are believed to contribute to its interactions with biological targets, potentially affecting cellular processes such as:
- Gene transcription modulation
- Inhibition of biofilm formation
- Antimicrobial activity against various pathogens
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The bactericidal effect is often linked to the disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have been conducted to assess the viability and proliferation effects of this compound.
Table 1: Cytotoxicity Results on L929 Cells
| Concentration (µM) | Viability After 24h (%) | Viability After 48h (%) |
|---|---|---|
| 200 | 77 | 68 |
| 150 | 89 | 104 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
| 12 | 109 | 121 |
| 6 | 87 | 98 |
The results indicate that at lower concentrations, the compound may enhance cell viability, suggesting a potential for therapeutic application in certain contexts.
Study on Antimicrobial Efficacy
A study published in Molecules highlighted the synthesis and biological evaluation of oxadiazole derivatives, including those similar to this compound. The findings revealed that these compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve the inhibition of specific enzymes critical for bacterial survival .
Research on Anticancer Properties
Another investigation focused on the anticancer properties of oxadiazole derivatives demonstrated that some compounds significantly inhibited the growth of cancer cell lines. The study showed that this compound could induce apoptosis in cancer cells through mitochondrial pathways .
Properties
IUPAC Name |
N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O3/c10-6-2-1-5(16-6)7-13-9(17-14-7)8(15)12-4-3-11/h1-2H,3-4,11H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHNYQOTOBUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NOC(=N2)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














